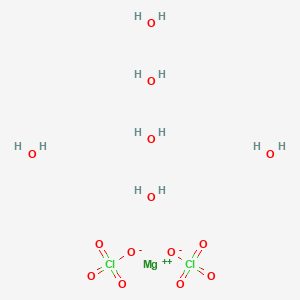

Magnesium perchlorate hexahydrate

Description

Propriétés

IUPAC Name |

magnesium;diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBDNCBRZIMSDZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MgO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White deliquescent solid; [Hawley] White hygroscopic crystals; [MSDSonline] | |

| Record name | Magnesium perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13446-19-0 | |

| Record name | Magnesium perchlorate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium perchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Magnesium Perchlorate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of magnesium perchlorate (B79767) hexahydrate (Mg(ClO₄)₂·6H₂O), a compound of interest for its utility as a powerful drying agent and as a catalyst in organic synthesis. The following sections detail the primary synthetic protocols, present available quantitative data, and illustrate the experimental workflow.

Core Synthetic Methodologies

The synthesis of magnesium perchlorate hexahydrate is primarily achieved through the reaction of a magnesium-containing precursor with perchloric acid (HClO₄) in an aqueous solution. The choice of the magnesium source—magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃)—influences the reaction conditions and work-up procedures.

Experimental Protocols

Protocol 1: Synthesis from Magnesium Oxide

This method involves the direct reaction of magnesium oxide with perchloric acid.

-

Reaction: A slight excess of pure, dilute perchloric acid is added to high-purity magnesium oxide in a suitable reaction vessel.[1]

-

Evaporation and Crystallization: The resulting solution is carefully evaporated by heating until crystallization begins at the surface and fumes of perchloric acid are observed.[1]

-

Cooling and Solidification: The mixture is then allowed to cool to room temperature. To maintain a semi-fluid consistency of the crystal mass, small amounts of water may be added during cooling.[1]

-

Isolation and Purification: The crystalline product is isolated via centrifugal drainage. For further purification, the crystals are redissolved in water, recrystallized, and subjected to a second centrifugal drainage.[1] The final product consists of needle-like crystals.[1]

Protocol 2: Synthesis from Magnesium Hydroxide

This protocol utilizes magnesium hydroxide as the starting material.

-

Reaction: Magnesium hydroxide is reacted with perchloric acid in an aqueous solution. The general reaction is as follows: Mg(OH)₂ + 2HClO₄ → Mg(ClO₄)₂ + 2H₂O.

-

Crystallization: The resulting magnesium perchlorate solution is concentrated to induce crystallization of the hexahydrate form.

-

Isolation: The crystals are then separated from the mother liquor.

Protocol 3: Synthesis from Magnesium Carbonate

This method is advantageous for controlling the pH of the final solution and aiding in the removal of certain impurities.

-

Reaction: Concentrated perchloric acid is added to a suspension of excess magnesium carbonate in water.[2] The mixture is stirred to facilitate the release of carbon dioxide gas. The reaction is typically not driven to completion, leaving a small amount of unreacted magnesium carbonate.[2]

-

Purification: The remaining magnesium carbonate helps in the precipitation of impurities, such as iron.[2] The mixture is then filtered to yield a clear solution of magnesium perchlorate.

-

Crystallization and Isolation: The solution is concentrated through evaporation to yield crystals of this compound, which are then isolated.

Quantitative Data

| Parameter | Synthesis from Magnesium Oxide | Synthesis from Magnesium Hydroxide | Synthesis from Magnesium Carbonate |

| Perchloric Acid Concentration | Dilute | Not Specified | Concentrated |

| Stoichiometry | Slight excess of HClO₄[1] | Stoichiometric | Excess of MgCO₃[2] |

| Reported Yield | Not Specified | Not Specified | Not Specified |

| Product Purity | Spectroscopic analysis showed no calcium or barium impurities when starting with pure MgO.[1] | Not Specified | The process is designed to precipitate iron impurities.[2] |

| Water of Crystallization | Determined to be approximately 32.40% (Theoretical for hexahydrate is 32.62%).[1] | Not Specified | Not Specified |

Physical and Chemical Properties

The synthesized this compound exhibits the following properties:

| Property | Value |

| Appearance | White, deliquescent, needle-like crystals[1] |

| Melting Point | 145-147 °C[1] |

| Density | 1.970 g/cm³ at 25 °C[1] |

| Solubility | Soluble in water and alcohol. |

Experimental Workflow and Logic

The general workflow for the synthesis of this compound can be visualized as a series of sequential steps, starting from the selection of reagents to the final characterization of the product.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Oxidizing Agent: Magnesium perchlorate is a powerful oxidizing agent. Contact with combustible materials may cause fire.

-

Handling Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Perchloric Acid: Perchloric acid is a strong acid and a powerful oxidizer, especially when heated or in concentrated form. It can react explosively with organic materials. Always handle with extreme caution according to established safety protocols.

References

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium perchlorate (B79767) hexahydrate, Mg(ClO₄)₂·6H₂O. A thorough understanding of its thermal behavior is critical for its safe handling, storage, and application in various scientific and industrial fields, including its use as a potent drying agent and its relevance in planetary science. This document details the multi-stage decomposition process, presents quantitative data from thermal analysis, outlines experimental protocols, and visualizes the decomposition pathways.

Executive Summary

The thermal decomposition of magnesium perchlorate hexahydrate is a complex, multi-step process initiated by the sequential loss of its six water molecules of hydration, followed by the decomposition of the resulting anhydrous magnesium perchlorate. The dehydration occurs in three distinct stages, culminating in the formation of the anhydrous salt. The subsequent decomposition of anhydrous magnesium perchlorate has been reported to yield different products depending on the experimental conditions, with evidence pointing towards the formation of magnesium chloride (MgCl₂) and oxygen (O₂) under certain conditions, and magnesium oxide (MgO) and chlorine-containing gases under others. This guide synthesizes available data to provide a clear understanding of this process.

Thermal Decomposition Pathway

The thermal decomposition of Mg(ClO₄)₂·6H₂O proceeds through a series of dehydration steps, followed by the decomposition of the anhydrous salt.

Dehydration Stages

This compound loses its water of crystallization in three main steps. TGA-DTA data reveals endothermic transitions corresponding to these dehydration events.[1] The dehydration proceeds as follows:

-

Formation of the Tetrahydrate: The first two molecules of water are lost to form magnesium perchlorate tetrahydrate (Mg(ClO₄)₂·4H₂O).

-

Formation of the Dihydrate: The tetrahydrate then loses an additional two water molecules to yield the dihydrate (Mg(ClO₄)₂·2H₂O).

-

Formation of the Anhydrous Salt: Finally, the remaining two water molecules are removed to form anhydrous magnesium perchlorate (Mg(ClO₄)₂).

Decomposition of Anhydrous Magnesium Perchlorate

The anhydrous Mg(ClO₄)₂ is stable up to approximately 250 °C, at which point it undergoes decomposition.[2] The exact decomposition products can vary, with two primary pathways proposed:

-

Pathway A: Decomposition to magnesium chloride and oxygen gas. Mg(ClO₄)₂(s) → MgCl₂(s) + 4O₂(g)

-

Pathway B: Decomposition to magnesium oxide, chlorine, and oxygen. This pathway may also involve the release of other chlorine oxides.

The prevailing reaction is influenced by factors such as heating rate and the surrounding atmosphere.

Quantitative Data

The following tables summarize the quantitative data associated with the thermal decomposition of this compound, based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.

Table 1: Dehydration Stages of this compound

| Decomposition Stage | Compound | Temperature Range (°C) | Endotherm Peak (°C) | Theoretical Mass Loss (%) |

| 1. Formation of Tetrahydrate | Mg(ClO₄)₂·6H₂O → Mg(ClO₄)₂·4H₂O + 2H₂O | 50 - 140 | 130 | 10.88 |

| 2. Formation of Dihydrate | Mg(ClO₄)₂·4H₂O → Mg(ClO₄)₂·2H₂O + 2H₂O | 140 - 200 | 150 | 10.88 |

| 3. Formation of Anhydrous Salt | Mg(ClO₄)₂·2H₂O → Mg(ClO₄)₂(s) + 2H₂O | 200 - 250 | 230 | 10.88 |

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.[1]

Table 2: Decomposition of Anhydrous Magnesium Perchlorate

| Decomposition Stage | Compound | Onset Temperature (°C) | Final Products (Proposed) |

| 4. Decomposition | Mg(ClO₄)₂(s) | ~250 | MgCl₂(s) + 4O₂(g) OR MgO(s) + Cl₂(g) + 3.5O₂(g) |

Experimental Protocols

The characterization of the thermal decomposition of this compound is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition steps.

Apparatus: A thermogravimetric analyzer, optionally coupled with a mass spectrometer (TGA-MS) for evolved gas analysis.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature of at least 500 °C to ensure complete decomposition.

-

Apply a linear heating rate, typically between 5 and 20 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset and completion temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values for the proposed decomposition reactions.

-

If using TGA-MS, identify the evolved gaseous species at each decomposition stage.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal events (dehydration and decomposition).

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed sample pan (e.g., aluminum). Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a dry, inert gas at a constant flow rate.

-

-

Thermal Program:

-

Use a heating program identical to the one used for the TGA analysis to allow for direct correlation of the thermal events.

-

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the DSC curve to identify endothermic peaks (associated with dehydration) and exothermic peaks (associated with decomposition).

-

Integrate the area under each peak to determine the enthalpy change (ΔH) for each transition.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Stepwise thermal decomposition of this compound.

Caption: Experimental workflow for thermal analysis.

References

The Hygroscopic Nature of Magnesium Perchlorate Hexahydrate: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Magnesium perchlorate (B79767) hexahydrate, Mg(ClO₄)₂·6H₂O, is a chemical compound renowned for its potent hygroscopic and deliquescent properties.[1][2][3] This powerful affinity for water makes it a highly effective desiccant in various laboratory and industrial applications, including the drying of gases and air-sensitive materials.[4][5][6] For professionals in research, science, and drug development, a thorough understanding of its behavior with moisture is critical for applications ranging from ensuring anhydrous reaction conditions to controlling humidity in the storage of sensitive pharmaceutical compounds.[5][6]

This technical guide provides a comprehensive overview of the hygroscopic properties of magnesium perchlorate hexahydrate, presenting key quantitative data, detailing experimental protocols for its characterization, and visualizing the dehydration process.

Core Properties and Data

This compound is a white, crystalline solid that readily absorbs moisture from the atmosphere.[2][7] Its exceptional drying capabilities are attributed to its strong tendency to form hydrates.[8] The anhydrous form, in particular, is recognized as one of the most efficient drying agents available for laboratory use.[8]

Physicochemical and Hygroscopic Data

The following table summarizes the key quantitative data related to the physical and hygroscopic properties of magnesium perchlorate and its hexahydrate form.

| Property | Value | Source(s) |

| This compound (Mg(ClO₄)₂·6H₂O) | ||

| Molecular Weight | 331.30 g/mol | [3] |

| Appearance | White crystalline solid | [1][2] |

| Density | 1.98 g/cm³ | [1][4] |

| Melting Point | 185-190 °C | [1] |

| Water Content | 32.6% | [9] |

| Deliquescence Relative Humidity (DRH) at 273K | 42% | [10] |

| Deliquescence Relative Humidity (DRH) at 223K | 64% | [10] |

| **Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) ** | ||

| Molecular Weight | 223.206 g/mol | [4] |

| Appearance | White, deliquescent powder | [4][11] |

| Density | 2.21 g/cm³ | [4][11] |

| Melting Point | 251 °C (decomposes) | [4][11] |

| Solubility in Water | 99.3 g/100 mL | [4] |

| Solubility in Ethanol | 23.96 g/100 mL | [4] |

| Drying Efficiency (Residual Water) | 0.002 mg of water per liter of air | [8] |

Thermal Dehydration Pathway

The hexahydrate form of magnesium perchlorate undergoes a stepwise dehydration upon heating, losing its water molecules to form lower hydrates and eventually the anhydrous salt. This process is critical for regenerating the desiccant and for understanding its stability under varying temperature conditions.

Experimental Protocols for Characterization

The hygroscopic and dehydration properties of this compound are typically investigated using a combination of thermal and structural analysis techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures at which dehydration occurs and to quantify the associated mass loss.

Methodology:

-

A small, precisely weighed sample (e.g., ~20 mg) of this compound is placed in a sample pan of a simultaneous DSC-TGA instrument.

-

The sample is heated at a constant rate (e.g., 2 K/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent reactions with atmospheric components.

-

The TGA component continuously measures the mass of the sample as a function of temperature. Mass loss steps correspond to the loss of water molecules.

-

The DSC component measures the heat flow to or from the sample relative to a reference. Endothermic peaks are observed at temperatures corresponding to the energy required for dehydration.

-

DSC endotherms observed at approximately 403 K, 423 K, and 503 K correlate with the cumulative loss of two, four, and six water molecules, respectively.[12]

In-Situ X-Ray Diffraction (XRD)

Objective: To identify the crystal structures of the different hydrate (B1144303) phases as they form during dehydration.

Methodology:

-

A powdered sample of this compound is mounted in an environmental cell equipped with a heating stage and a humidity generator.[12]

-

This setup allows for the collection of XRD patterns while controlling the temperature and partial pressure of water vapor (PH₂O).[12]

-

The sample is heated incrementally, and XRD patterns are collected at various temperatures corresponding to the dehydration steps identified by TGA/DSC.

-

The diffraction patterns reveal changes in the crystal structure as the hexahydrate converts to the tetrahydrate, dihydrate, and finally the anhydrous form. For instance, the dehydration to the tetrahydrate at 348 K results in a decrease in symmetry.[12]

The following diagram illustrates a typical experimental workflow for characterizing the hygroscopic properties.

Applications and Considerations in a Professional Context

The potent drying capacity of magnesium perchlorate makes it an invaluable tool in research and pharmaceutical development. It is commonly used to maintain anhydrous conditions in sensitive chemical reactions and to ensure the stability of moisture-sensitive reagents.[5][8] In analytical chemistry, it serves as a drying agent to enhance the accuracy of moisture content measurements, a critical aspect of quality control in pharmaceuticals.[5]

However, it is imperative to handle magnesium perchlorate with care. As a strong oxidizing agent, it can form explosive mixtures with organic materials, reducing agents, and powdered metals.[11] Therefore, appropriate personal protective equipment should always be used, and it should be stored away from combustible materials.[8] The reaction of anhydrous magnesium perchlorate with water is highly exothermic and can cause spattering.[11][13]

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. Magnesium perchlorate 99 13446-19-0 [sigmaaldrich.com]

- 4. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. blog.gfschemicals.com [blog.gfschemicals.com]

- 7. This compound | Cl2H12MgO14 | CID 16211969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. lpi.usra.edu [lpi.usra.edu]

- 10. researchgate.net [researchgate.net]

- 11. Magnesium perchlorate | 10034-81-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Crystal Structure of Magnesium Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of magnesium perchlorate (B79767) hexahydrate, Mg(ClO₄)₂·6H₂O. The information is compiled from crystallographic studies and is intended for researchers and professionals in the fields of chemistry, materials science, and drug development who require detailed structural information.

Crystal Structure and Properties

Magnesium perchlorate hexahydrate crystallizes in the orthorhombic system, a fact first established by C.D. West in 1935. The structure is characterized by the presence of hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, and perchlorate anions, ClO₄⁻. In this arrangement, the magnesium ion is octahedrally coordinated by six water molecules. These isolated cationic complexes and the tetrahedral perchlorate anions constitute the fundamental building blocks of the crystal lattice.

The salt is known for its hygroscopic nature, readily absorbing moisture from the atmosphere. It appears as a white, crystalline solid.

Crystallographic Data

The crystallographic parameters for this compound have been determined through single-crystal X-ray diffraction. The key data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | Mg(ClO₄)₂·6H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| Unit Cell Dimensions | a = 7.70 Å, b = 13.40 Å, c = 5.25 Å |

| Volume | 542.1 ų |

| Z (Formula units/cell) | 2 |

Molecular Geometry

The geometry of the constituent ions is critical for understanding the overall crystal packing. The tables below provide representative bond lengths and angles for the hexaaquamagnesium(II) cation and the perchlorate anion.

Hexaaquamagnesium(II) Cation, [Mg(H₂O)₆]²⁺

| Bond | Average Length (Å) |

| Mg-O | 2.06 |

| Angle | Average Value (°) |

| O-Mg-O | 90 / 180 |

Perchlorate Anion, ClO₄⁻

| Bond | Average Length (Å) |

| Cl-O | 1.44 |

| Angle | Average Value (°) |

| O-Cl-O | 109.5 |

Experimental Protocols

Synthesis of Single Crystals

High-quality single crystals of this compound suitable for X-ray diffraction can be grown from an aqueous solution using the slow evaporation method.

Methodology:

-

Preparation of a Saturated Solution: A saturated solution of magnesium perchlorate is prepared by dissolving the salt in deionized water at room temperature. Gentle heating can be applied to ensure complete dissolution, followed by cooling to room temperature.

-

Filtration: The solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: The clear, saturated solution is placed in a clean crystallizing dish or beaker. The container is then covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Incubation: The setup is left undisturbed in a location with stable temperature and minimal vibrations.

-

Crystal Growth: Over a period of several days to weeks, as the water slowly evaporates, the solution becomes supersaturated, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction. Due to the hygroscopic nature of the material, special handling is required.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope. The crystal is coated in an inert oil (e.g., Paratone-N) to prevent dehydration. The oil-coated crystal is then mounted on a cryo-loop.

-

Data Collection: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer equipped with a cryo-cooling system (typically operating at 100 K). The low temperature helps to protect the crystal from radiation damage and improves the quality of the diffraction data. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Crystal Structure Relationship

The following diagram illustrates the fundamental components and their relationship within the crystal lattice of this compound.

Caption: Relationship of components in the crystal structure.

Experimental Workflow for Crystal Structure Determination

The logical workflow for the synthesis and structural analysis of this compound is depicted below.

Solubility of Magnesium Perchlorate Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium perchlorate (B79767) hexahydrate (Mg(ClO₄)₂·6H₂O) in organic solvents. Due to the limited availability of precise quantitative data for the hexahydrated form in publicly accessible literature, this document presents available qualitative information for the hexahydrate, detailed quantitative data for the anhydrous form for reference, and a thorough discussion of the chemical principles governing the solubility of hydrated salts in organic media. Furthermore, this guide outlines detailed experimental protocols for researchers to determine precise solubility values for their specific applications.

Introduction

Magnesium perchlorate is a powerful oxidizing agent and a highly hygroscopic salt, commonly used as a drying agent. Its hexahydrated form, Mg(ClO₄)₂·6H₂O, is a crystalline solid that finds application in various chemical syntheses and analyses. Understanding its solubility in organic solvents is critical for its effective use in diverse experimental and process conditions, particularly in the pharmaceutical industry where solvent selection is a key parameter in drug development and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of both anhydrous magnesium perchlorate and its hexahydrate is provided below for reference.

| Property | Magnesium Perchlorate (Anhydrous) | Magnesium Perchlorate Hexahydrate |

| Formula | Mg(ClO₄)₂ | Mg(ClO₄)₂·6H₂O |

| Molar Mass | 223.21 g/mol | 331.30 g/mol [1] |

| Appearance | White crystalline solid | White, deliquescent crystals[2] |

| Melting Point | 251 °C (decomposes)[3][4] | 95-100 °C[4] |

| Density | 2.21 g/cm³ | 1.98 g/cm³[4][5] |

Solubility Data

Qualitative Solubility of this compound

-

Ethanol: Sources provide conflicting information, describing the solubility as both "soluble" and "slightly soluble"[5]. This highlights the necessity for experimental determination for specific applications.

-

General Principle for Hydrated Salts: In general, hydrated salts are expected to be less soluble in organic solvents compared to their anhydrous counterparts. The water of hydration molecules are already coordinated to the salt ions, which can hinder the solvation process by the organic solvent molecules.

Quantitative Solubility of Anhydrous Magnesium Perchlorate

The following table summarizes the quantitative solubility data for anhydrous magnesium perchlorate in various organic solvents at 25 °C. This data is provided as a valuable reference point. Researchers should anticipate the solubility of the hexahydrate to be lower than these values.

| Solvent | Formula | Solubility ( g/100 g of solvent) at 25 °C |

| Methanol | CH₃OH | 51.8[3] |

| Ethanol | C₂H₅OH | 24.0[2][3] |

| 1-Propanol | C₃H₇OH | 73.4[3] |

| 1-Butanol | C₄H₉OH | 64.4[3] |

| Isobutanol | (CH₃)₂CHCH₂OH | 45.5[3] |

| Acetone | (CH₃)₂CO | 42.9[3] |

| Ethyl Acetate | CH₃COOC₂H₅ | 70.9[3] |

| Diethyl Ether | (C₂H₅)₂O | 0.29[3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific organic solvents, direct experimental determination is recommended. The following are detailed protocols for two common and reliable methods.

Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Isothermal Shake-Flask Method Workflow

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealable flask. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Place the sealed flask in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being collected.

-

Analysis: Determine the concentration of magnesium perchlorate in the collected supernatant. This can be achieved using methods such as gravimetric analysis (see below) or a suitable spectroscopic technique.

Gravimetric Analysis of the Saturated Solution

This method is a straightforward and accurate way to determine the concentration of the dissolved salt.

Gravimetric Analysis Workflow

Methodology:

-

Initial Weighing: Accurately weigh a clean and dry evaporating dish (W₁).

-

Sample Addition: Transfer a known volume of the saturated supernatant (obtained from the isothermal shake-flask method) into the pre-weighed evaporating dish and weigh it again (W₂).

-

Solvent Evaporation: Gently heat the evaporating dish to evaporate the organic solvent. This should be done in a well-ventilated fume hood, and care should be taken to avoid splattering.

-

Drying to Constant Weight: Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved (W₃). This ensures all the solvent and any absorbed moisture are removed.

-

Calculation:

-

Mass of the dissolved salt = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility ( g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Safety and Handling

Magnesium perchlorate is a strong oxidizing agent and requires careful handling.

-

Oxidizer: It can intensify fires and may cause an explosion if it comes into contact with combustible materials, organic substances, or reducing agents.

-

Irritant: It can cause skin and eye irritation.

-

Hygroscopic: It readily absorbs moisture from the air. Store in a tightly sealed container in a dry, well-ventilated place.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling magnesium perchlorate.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a framework for understanding and determining its solubility. The provided data for the anhydrous form serves as a useful, albeit higher-end, estimate. For applications requiring precise solubility values, the detailed experimental protocols outlined herein will enable researchers to generate reliable data for their specific solvent systems. Always prioritize safety by adhering to the recommended handling procedures for this powerful oxidizing agent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium perchlorate (B79767) hexahydrate, Mg(ClO₄)₂·6H₂O, is a significant inorganic compound with diverse applications in research and industry. Its potent oxidizing and hygroscopic properties make it a subject of interest for chemical synthesis, materials science, and analytical chemistry. This technical guide provides a comprehensive overview of the physical and chemical characteristics of magnesium perchlorate hexahydrate, including quantitative data, detailed experimental protocols for its characterization, and visual representations of its structural and reactive pathways. This document is intended to serve as a thorough resource for professionals requiring a deep understanding of this compound for its safe and effective utilization.

Physical Properties

This compound is a white, crystalline solid that is highly deliquescent, readily absorbing moisture from the atmosphere.[1][2] It typically appears as colorless hexagonal or rhombohedral crystals.[2][3]

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | Mg(ClO₄)₂·6H₂O | [1][4] |

| Molar Mass | 331.30 g/mol | [1][5] |

| Appearance | White crystalline solid | [1][4] |

| Crystal System | Orthorhombic (Pmn21) | [6] |

| Density | 1.98 g/cm³ | [3][7][8] |

| Melting Point | 145-147 °C | [9] |

| Solubility in Water | Very soluble | [3] |

| Solubility in Ethanol | Soluble | [3] |

Chemical Properties

This compound is a powerful oxidizing agent and exhibits strong hygroscopic and deliquescent properties.[6][10] Its chemical behavior is dominated by the perchlorate ion (ClO₄⁻), which has chlorine in its highest oxidation state (+7).

Hygroscopicity and Dehydration

The compound's pronounced ability to absorb atmospheric water makes it an effective drying agent.[11] Upon heating, it undergoes stepwise dehydration. The hexahydrate loses water molecules to form lower hydrates (tetrahydrate and dihydrate) before becoming anhydrous.[10]

Thermal Decomposition

The thermal decomposition of this compound is a multi-stage process. Initially, the water of hydration is lost in distinct steps. At higher temperatures, the anhydrous magnesium perchlorate decomposes. The decomposition of anhydrous magnesium perchlorate is an exothermic reaction that releases chlorine species and oxygen, ultimately forming magnesium oxide (MgO).[12]

Oxidizing Properties

As a perchlorate salt, Mg(ClO₄)₂·6H₂O is a strong oxidizing agent and can react vigorously, and sometimes explosively, with organic compounds and other reducing agents.[2] Caution must be exercised when mixing it with combustible materials.[13]

Applications in Synthesis

Magnesium perchlorate has been utilized as an efficient catalyst in various organic reactions, such as the synthesis of imines and phenylhydrazones.[4]

Experimental Protocols

Synthesis of this compound

Principle: this compound can be synthesized by the reaction of magnesium oxide with perchloric acid.[9]

Procedure:

-

To a slight excess of pure dilute perchloric acid, add the purest grade of magnesium oxide.

-

Evaporate the resulting solution until crystallization begins at the surface and fumes of perchloric acid are evolved.

-

Allow the mixture to cool to room temperature. Add sufficient water to maintain a semi-fluid crystal mass.

-

Separate the crystals via centrifugal drainage.

-

Redissolve the product in water and recrystallize to obtain pure, needle-like crystals of Mg(ClO₄)₂·6H₂O.[9]

Determination of the Solubility Curve

Principle: The solubility of a salt at different temperatures can be determined by preparing a saturated solution at a high temperature and then observing the temperature at which crystallization begins upon cooling.[13]

Procedure:

-

Accurately weigh a known mass of Mg(ClO₄)₂·6H₂O into a test tube.

-

Add a precise volume of distilled water to the test tube.

-

Heat the test tube in a water bath while stirring until all the salt has dissolved.

-

Remove the test tube from the water bath and allow it to cool slowly while continuously stirring and monitoring the temperature with a calibrated thermometer.

-

Record the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.

-

Add a known volume of distilled water to the test tube to create a new concentration and repeat steps 3-5.

-

Repeat the process for several different concentrations to generate a series of data points (solubility vs. temperature).

-

Plot the solubility (in g/100 g of water) against the saturation temperature to construct the solubility curve.[9][13]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition.[10]

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh approximately 10-20 mg of Mg(ClO₄)₂·6H₂O into a TGA crucible.

-

Place the crucible in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes.

-

Heat the sample from ambient temperature to approximately 400°C at a controlled heating rate (e.g., 2°C/min).[10]

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures and mass losses associated with the dehydration steps and the final decomposition.

Assessment of Hygroscopic Properties

Principle: The hygroscopicity of a substance can be determined by exposing it to a controlled humidity environment and measuring the change in mass over time.

Procedure (Gravimetric Sorption Analysis):

-

Weigh a sample of Mg(ClO₄)₂·6H₂O accurately.

-

Place the sample in a chamber with a controlled relative humidity (RH). Saturated salt solutions can be used to maintain specific RH levels.

-

Monitor the mass of the sample at regular intervals until it reaches a constant weight, indicating equilibrium.

-

Repeat the measurement at different RH levels to generate a moisture sorption isotherm.

-

The extent of moisture uptake at various RH levels provides a quantitative measure of the material's hygroscopicity.[4]

Determination of Oxidizing Properties (UN Test O.1)

Principle: This test evaluates the potential of a solid to increase the burning rate or intensity of a combustible material (cellulose) when mixed. The burning rate of the test mixture is compared to that of a reference mixture of potassium bromate (B103136) and cellulose (B213188).[4]

Procedure:

-

Prepare mixtures of Mg(ClO₄)₂·6H₂O with fibrous cellulose at mass ratios of 4:1 and 1:1.

-

Prepare reference mixtures of potassium bromate with cellulose at mass ratios of 3:7, 2:3, and 3:2.[4][9]

-

Form a 30 g pile of the test or reference mixture into a truncated cone.

-

Ignite the pile using a standardized ignition source (e.g., a heated wire).

-

Measure the time it takes for the main reaction (flaming or glowing) to cease.

-

Compare the mean burning time of the Mg(ClO₄)₂·6H₂O mixtures to the burning times of the potassium bromate reference mixtures to classify its oxidizing potential.[4][9]

Visualizations

Caption: Orthorhombic crystal structure of Mg(ClO₄)₂·6H₂O.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Oxidizing Solids – UN Test O.1 - Prime Process Safety Center [primeprocesssafety.com]

- 5. byjus.com [byjus.com]

- 6. panspermia.org [panspermia.org]

- 7. Oxidising properties of solids according to UN test N.1 - Analytice [analytice.com]

- 8. researchgate.net [researchgate.net]

- 9. synectics.net [synectics.net]

- 10. lpi.usra.edu [lpi.usra.edu]

- 11. epa.gov [epa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide to CAS Number 13446-19-0 (Magnesium Perchlorate Hexahydrate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium perchlorate (B79767) hexahydrate, identified by CAS number 13446-19-0, is an inorganic salt with the chemical formula Mg(ClO₄)₂·6H₂O. It presents as a white, crystalline, and highly hygroscopic solid. While widely recognized as a powerful drying agent, its utility extends into the realm of synthetic organic chemistry, where it serves as an efficient Lewis acid catalyst. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of magnesium perchlorate hexahydrate, with a particular focus on its role in synthetic methodologies relevant to drug discovery and development.

Physicochemical Properties

This compound possesses distinct physical and chemical characteristics that are crucial for its handling and application in a laboratory setting. A summary of these properties is presented in the table below.

| Property | Value |

| CAS Number | 13446-19-0 |

| Molecular Formula | Mg(ClO₄)₂·6H₂O |

| Molecular Weight | 331.29 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 185-190 °C |

| Density | 1.98 g/cm³ |

| Solubility | Highly soluble in water; slightly soluble in ethanol |

| Hygroscopicity | Highly hygroscopic |

Synthesis

This compound can be synthesized through the reaction of magnesium oxide or magnesium carbonate with perchloric acid. The resulting solution is then concentrated and crystallized to yield the hexahydrate form.

Applications in Organic Synthesis

This compound has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations that are pivotal in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602) to afford α-aminophosphonates, which are important structural motifs in medicinal chemistry. Magnesium perchlorate has been demonstrated to be a highly effective catalyst for this transformation.[1]

Experimental Protocol:

A general procedure for the magnesium perchlorate-catalyzed Kabachnik-Fields reaction is as follows:

-

In a round-bottom flask, combine the aldehyde or ketone (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).

-

Add magnesium perchlorate (5-10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired α-aminophosphonate.[2]

Synthesis of Imines and Phenylhydrazones

The formation of imines and phenylhydrazones through the condensation of carbonyl compounds with primary amines and phenylhydrazine (B124118), respectively, is a fundamental transformation in organic synthesis. Magnesium perchlorate serves as an efficient catalyst for this reaction, particularly for less reactive carbonyl compounds and amines.[3]

Experimental Protocol:

-

To a solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add the amine or phenylhydrazine (1.0-1.2 mmol).

-

Add magnesium perchlorate (5-10 mol%) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

Synthesis of 1,4-Dihydropyridines

1,4-Dihydropyridines (1,4-DHPs) are a class of compounds with significant therapeutic applications, particularly as calcium channel blockers.[4] Magnesium perchlorate has been utilized as a Lewis acid catalyst in a multi-component reaction for the synthesis of 1,4-DHPs.[4]

Experimental Protocol:

A representative procedure for the synthesis of 1,4-dihydropyridines is as follows:

-

A mixture of an aldehyde (1.0 mmol), a β-ketoester (1.0 mmol), and ammonium (B1175870) acetate (1.5 mmol) is prepared in a suitable solvent such as ethanol.

-

Magnesium perchlorate (10 mol%) is added to the mixture.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.

-

The residue is then taken up in an organic solvent and washed with water.

-

The organic layer is dried, concentrated, and the crude product is purified by recrystallization or column chromatography to afford the 1,4-dihydropyridine (B1200194).

Safety and Handling

Magnesium perchlorate is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with combustible materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It is also highly hygroscopic and should be stored in a tightly sealed container in a dry environment.

Biological Activity and Signaling Pathways

Currently, there is no evidence to suggest that this compound directly participates in biological signaling pathways. Its relevance in drug development is primarily as a catalyst to facilitate the synthesis of biologically active molecules. The biological effects of perchlorate anions are a subject of study, particularly in the context of thyroid function, but this is distinct from the catalytic role of the magnesium perchlorate salt in synthetic chemistry.

Conclusion

This compound (CAS 13446-19-0) is a valuable reagent for researchers and scientists in the field of organic synthesis and drug development. Its utility as a Lewis acid catalyst in key transformations for the synthesis of α-aminophosphonates, imines, phenylhydrazones, and 1,4-dihydropyridines makes it an important tool in the construction of diverse molecular scaffolds with potential therapeutic applications. Proper handling and an understanding of its chemical properties are essential for its safe and effective use in the laboratory.

References

- 1. An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines [organic-chemistry.org]

An In-depth Technical Guide to the Hydrates of Magnesium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of magnesium perchlorate (B79767), Mg(ClO₄)₂. It details their physicochemical properties, thermal behavior, and the experimental methodologies used for their characterization. This document is intended to serve as a core reference for professionals working with this powerful oxidizing and desiccating agent.

Introduction to Magnesium Perchlorate and its Hydrates

Magnesium perchlorate is an inorganic salt with the chemical formula Mg(ClO₄)₂. It is a potent oxidizing agent and is particularly well-known for its exceptional hygroscopic nature, making it a superior drying agent for gas analysis and in environments requiring ultra-low humidity.[1][2][3] The salt readily absorbs moisture from the atmosphere, forming a series of stable hydrates.[1] The most common and stable form under ambient conditions is the hexahydrate, Mg(ClO₄)₂·6H₂O.[4][5] Understanding the properties and transitions of these hydrates is critical for applications ranging from analytical chemistry to planetary science, where magnesium perchlorate has been identified on the surface of Mars.[1][5]

The primary hydrates of magnesium perchlorate that have been characterized are the hexahydrate (Mg(ClO₄)₂·6H₂O), tetrahydrate (Mg(ClO₄)₂·4H₂O), and dihydrate (Mg(ClO₄)₂·2H₂O).[4][6] An anhydrous form, Mg(ClO₄)₂, can be obtained through controlled heating of the hydrates.[7][8] Each of these forms possesses a distinct crystal structure and exhibits unique thermal stability.

Physicochemical Properties of Magnesium Perchlorate Hydrates

The transition between the different hydrated states involves significant changes in crystal structure and physical properties. A summary of the key quantitative data for each form is presented below.

Table 1: General Properties of Magnesium Perchlorate and its Hydrates

| Property | Anhydrous (Mg(ClO₄)₂) | Dihydrate (Mg(ClO₄)₂·2H₂O) | Tetrahydrate (Mg(ClO₄)₂·4H₂O) | Hexahydrate (Mg(ClO₄)₂·6H₂O) |

| Molar Mass ( g/mol ) | 223.21 | 259.24 | 295.27 | 331.30 |

| Appearance | White crystalline solid[9] | White crystalline solid[4] | White crystalline solid[4] | White, deliquescent crystals[10] |

| Density (g/cm³) | 2.21[2] | - | - | 1.98[2] |

| Solubility in Water | 99.3 g/100 mL at 25°C[2] | Highly soluble | Highly soluble | Highly soluble |

| Solubility in Ethanol | 23.96 g/100 mL at 25°C[9] | Soluble | Soluble | Soluble |

Table 2: Crystallographic Data for Magnesium Perchlorate Hydrates

| Hydrate (B1144303) Form | Crystal System | Space Group | Reference |

| Anhydrous | Monoclinic | P2₁/c | [8] |

| Dihydrate | Monoclinic | C2/m | [4] |

| Tetrahydrate | Monoclinic | C2 | [4] |

| Hexahydrate | Orthorhombic | Pmn2₁ | [5] |

Thermal Decomposition and Phase Transitions

The thermal decomposition of magnesium perchlorate hexahydrate is a stepwise process involving the sequential loss of water molecules, leading to reconstructive phase transitions as the coordination environment of the Mg²⁺ ion is altered.[4] The stability of these hydrates is highly dependent on temperature and the partial pressure of water vapor (P H₂O).[5]

The generally accepted dehydration pathway is as follows: Mg(ClO₄)₂·6H₂O → Mg(ClO₄)₂·4H₂O → Mg(ClO₄)₂·2H₂O → Mg(ClO₄)₂

Thermogravimetric analysis (TGA) reveals distinct stages of dehydration. Endotherms observed around 130°C, 150°C, and 230°C correspond to the formation of the tetrahydrate, dihydrate, and anhydrous phases, respectively, under a nitrogen atmosphere.[5] However, the dihydrate phase has been shown to be stable up to 250°C under moderate relative humidity conditions.[5] The anhydrous form, Mg(ClO₄)₂, decomposes above 250°C.[2][9]

The structural transformations during dehydration are significant. In the hexahydrate, the Mg²⁺ cation is octahedrally coordinated by six water molecules.[5] Dehydration to the tetrahydrate results in a structure with isolated clusters where Mg²⁺ is coordinated by four water molecules and two perchlorate tetrahedra.[6][11] Further dehydration to the dihydrate leads to the formation of chains of octahedra and polyhedra.[5][6] Finally, the anhydrous form consists of a three-dimensional framework of corner-sharing MgO₆ octahedra and ClO₄ tetrahedra.[4][8]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of magnesium perchlorate hydrates. The following sections outline protocols derived from cited literature.

4.1.1 Synthesis of this compound (Mg(ClO₄)₂·6H₂O) A common laboratory preparation involves the reaction of magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂) with perchloric acid (HClO₄).[7][9]

-

Protocol:

-

Treat pure magnesium oxide with a slight excess of dilute perchloric acid.[7][12]

-

Evaporate the resulting solution until crystallization begins at the surface and fumes of perchloric acid are evolved.[12]

-

Allow the mixture to cool to room temperature. To maintain a semi-fluid consistency, add a sufficient amount of water.[12]

-

Separate the crystals via centrifugal drainage.[12]

-

For higher purity, redissolve the crystals, recrystallize, and centrifuge again.[12] The final product will be needle-like crystals of the hexahydrate.[12]

-

4.1.2 Preparation of Lower Hydrates and Anhydrous Form Lower hydrates and the anhydrous form are typically prepared by the controlled thermal dehydration of the hexahydrate.

-

Protocol for Anhydrous Mg(ClO₄)₂:

-

Place this compound in a suitable container (e.g., porcelain crucible) within a tube furnace.[7]

-

Heat the sample to approximately 523 K (250°C) under vacuum for at least 2 hours.[8] A stream of dry air can also be used.[7]

-

The process yields the anhydrous form, which should be handled with care due to its extreme hygroscopicity and potential for explosion when in contact with organic materials.[10][13]

-

4.2.1 X-ray Powder Diffraction (XRD) for Crystal Structure Determination XRD is the definitive method for identifying the specific hydrate phase and determining its crystal structure.

-

Protocol:

-

Prepare the sample of the magnesium perchlorate hydrate.

-

To study phase transitions, utilize an environmental cell equipped with a heating stage and a humidity generator to allow for in-situ analysis under controlled temperature and water vapor pressure.[4]

-

Collect X-ray powder diffraction data over a suitable 2θ range.

-

The crystal structure can be solved from the powder diffraction data using methods such as the ab initio charge-flipping method.[4][11]

-

Refine the determined structure using the Rietveld method to obtain precise lattice parameters and atomic positions.[14]

-

4.2.2 Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) TGA-DTA is used to quantify the water content and determine the temperatures of dehydration and decomposition.

-

Protocol:

-

Place a precisely weighed sample (e.g., ~20 mg) of this compound into the TGA-DTA instrument.[5]

-

Heat the sample at a controlled rate (e.g., 2°C/min) over a desired temperature range (e.g., 50°C to 300°C).[5]

-

Maintain a controlled atmosphere, such as a continuous flow of 100% N₂ gas.[5]

-

The TGA curve will show mass loss corresponding to the loss of water molecules, while the DTA curve will show endothermic peaks corresponding to the phase transitions.[5]

-

Safety and Handling

Magnesium perchlorate is a strong oxidizing agent and can form explosive mixtures with organic compounds, reducing agents, or finely divided metals.[10][15] It should be handled with extreme care. The reaction with water is highly exothermic.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Store in a cool, dry, well-ventilated area away from combustible materials.[13]

Conclusion

The hydrates of magnesium perchlorate represent a fascinating system of phase transitions governed by temperature and humidity. Their well-defined structures, from the isolated polyhedra of the hexahydrate to the fully-connected framework of the anhydrous salt, provide a clear model for studying dehydration processes in inorganic salts. A thorough understanding of their properties and the experimental protocols for their characterization is essential for their safe and effective use in research and development.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 3. blog.gfschemicals.com [blog.gfschemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. lpi.usra.edu [lpi.usra.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Magnesium perchlorate anhydrate, Mg(ClO4)2, from laboratory X-ray powder data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnesium perchlorate | Mg(ClO4)2 | CID 24840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Magnesium perchlorate | 10034-81-8 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. zenodo.org [zenodo.org]

- 13. gfschemicals.com [gfschemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Theoretical Water Absorption Capacity of Magnesium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of magnesium perchlorate (B79767) (Mg(ClO₄)₂) as a high-capacity desiccant. It covers the fundamental principles of its water absorption, quantitative data, and detailed experimental protocols for its evaluation.

Introduction

Magnesium perchlorate is a powerful hygroscopic salt renowned for its exceptional efficacy as a drying agent.[1][2] Marketed under trade names like Anhydrone, it is frequently used in analytical chemistry and various industrial applications to dry gases and organic solvents, ensuring moisture-sensitive reactions and materials are protected.[2][3] Its high affinity for water is attributed to the formation of stable hydrates.[4] However, it is also a strong oxidizing agent, and its use requires strict safety protocols, particularly avoiding contact with organic compounds and other combustible materials.[2]

Theoretical Water Absorption Capacity

The water absorption mechanism of anhydrous magnesium perchlorate involves the chemical incorporation of water molecules into its crystal structure to form a series of hydrates, culminating in the stable magnesium perchlorate hexahydrate. The overall reaction is as follows:

Mg(ClO₄)₂ (anhydrous) + 6H₂O → Mg(ClO₄)₂·6H₂O (hexahydrate)

The theoretical capacity for water absorption can be calculated based on the stoichiometry of this reaction and the molar masses of the reactants.

-

Molar Mass of Mg(ClO₄)₂: 223.206 g/mol [2]

-

Molar Mass of H₂O: 18.015 g/mol

-

Mass of Water Absorbed per Mole of Mg(ClO₄)₂: 6 moles × 18.015 g/mol = 108.09 g

From this, the theoretical maximum water absorption capacity is calculated as a percentage of the anhydrous salt's initial weight:

Theoretical Capacity (%) = (Mass of H₂O / Mass of Mg(ClO₄)₂) × 100 Theoretical Capacity (%) = (108.09 g / 223.206 g) × 100 ≈ 48.42%

This value represents the maximum theoretical amount of water that can be absorbed by anhydrous magnesium perchlorate to form the hexahydrate.

Quantitative Data Summary

The physical and chemical properties of magnesium perchlorate and its most stable hydrate (B1144303) are summarized below for easy comparison.

| Property | Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) | This compound (Mg(ClO₄)₂·6H₂O) |

| Molar Mass | 223.206 g/mol [2] | 331.30 g/mol |

| Appearance | White, deliquescent crystalline powder[2] | White crystalline solid |

| Density | 2.21 g/cm³[2] | 1.98 g/cm³[2] |

| Decomposition/Melting Point | Decomposes at 250 °C[2] | Melts at 95-100 °C[2] |

| Theoretical Water Capacity | 48.42% by weight | Not Applicable |

| Regeneration Conditions | Not Applicable | Heat at 220 °C under vacuum[2] |

Hydration and Dehydration Pathways

Magnesium perchlorate's interaction with water involves discrete hydration states. Thermogravimetric analysis has shown that the dehydration of the hexahydrate proceeds through intermediate tetrahydrate and dihydrate forms before becoming anhydrous.[5] The hydration process follows the reverse pathway.

Experimental Protocol: Gravimetric Determination of Water Absorption Capacity

This protocol details a standard gravimetric method for quantifying the water absorption capacity of anhydrous magnesium perchlorate.[6][7][8]

5.1 Objective To experimentally determine the maximum water absorption capacity of anhydrous magnesium perchlorate under controlled temperature and relative humidity conditions.

5.2 Materials and Equipment

-

Anhydrous magnesium perchlorate

-

Analytical balance (readable to 0.1 mg)

-

Forced-air laboratory oven

-

Vacuum pump

-

Temperature and humidity-controlled chamber or a desiccator with a saturated salt solution (e.g., potassium nitrate (B79036) for ~94% RH at 25°C)

-

Shallow, pre-weighed glass weighing dishes

-

Stopwatch or timer

-

Tongs and appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

5.3 Methodology

-

Preparation and Drying of Desiccant:

-

Place a sample of magnesium perchlorate in a weighing dish.

-

Heat the sample in the oven at 220°C under vacuum for at least 4 hours to ensure all residual moisture is removed and the material is fully anhydrous.[2]

-

Transfer the hot dish using tongs to a desiccator containing a potent desiccant (e.g., phosphorus pentoxide) and allow it to cool to ambient temperature.

-

-

Initial Weighing:

-

Once cooled, weigh the dish containing the anhydrous magnesium perchlorate on the analytical balance. Record this mass as M_initial.

-

-

Moisture Exposure:

-

Place the weighing dish with the sample inside the humidity-controlled chamber set to a specific relative humidity (e.g., 80% ± 5% RH) and temperature (e.g., 25 ± 2°C).[9]

-

-

Periodic Weighing:

-

After an initial period of 4-6 hours, remove the sample from the chamber, quickly weigh it, and record the mass.[10]

-

Return the sample to the chamber immediately to minimize exposure to ambient conditions.

-

Repeat the weighing process at regular intervals (e.g., every 2-3 hours).

-

-

Equilibrium Determination:

-

Calculation of Absorption Capacity:

-

The water absorption capacity is calculated as the percentage increase in mass relative to the initial dry mass: Absorption Capacity (%) = [(M_final - M_initial) / M_initial] × 100

-

-

Regeneration (Optional):

-

The hydrated sample can be regenerated by repeating the drying procedure outlined in Step 1. This allows for the reuse of the desiccant.[4]

-

Safety and Handling

Magnesium perchlorate is a strong oxidizing agent. It can form explosive mixtures with organic materials, finely powdered metals, and other reducing agents.[3]

-

Handling: Always use in a well-ventilated area. Avoid creating dust.

-

Storage: Keep away from heat and all combustible materials. Store in a tightly sealed container in a cool, dry place.

-

PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

Magnesium perchlorate possesses a high theoretical water absorption capacity of 48.42% by weight, making it one of the most effective chemical desiccants available. Its performance is due to the formation of stable hydrates, primarily the hexahydrate. While its efficiency is superior, its strong oxidizing nature necessitates rigorous safety precautions during handling and storage. The experimental protocol provided offers a reliable method for verifying its absorption capacity in a laboratory setting, ensuring its suitability for critical applications in research and pharmaceutical development.

References

- 1. US3615179A - Preparation of magnesium perchlorate - Google Patents [patents.google.com]

- 2. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 3. Magnesium perchlorate | Mg(ClO4)2 | CID 24840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. blog.gfschemicals.com [blog.gfschemicals.com]

- 5. lpi.usra.edu [lpi.usra.edu]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. researchgate.net [researchgate.net]

- 9. csanalytical.com [csanalytical.com]

- 10. ttequip.com [ttequip.com]

- 11. docs.nrel.gov [docs.nrel.gov]

A Technical Guide to Magnesium Perchlorate: From Discovery to Desiccant Dominance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and fundamental properties of magnesium perchlorate (B79767) as a preeminent desiccant. We delve into the seminal research that established its efficacy, providing detailed experimental protocols and comparative data to offer a comprehensive understanding of its application.

A Historical Overview: The Advent of a Superior Drying Agent

Magnesium perchlorate, a powerful oxidizing agent with the formula Mg(ClO₄)₂, was first prepared by Serullas.[1] However, its remarkable properties as a drying agent remained largely unexplored until the groundbreaking work of H. H. Willard and G. Frederick Smith at the University of Illinois in 1922.[1] Their research, published in the Journal of the American Chemical Society, detailed the preparation of anhydrous magnesium perchlorate and its hydrates, and critically, compared their desiccating efficiency to the then-standard, phosphorus pentoxide.[1]

This pioneering work led to the commercialization of anhydrous magnesium perchlorate by G. Frederick Smith, who founded GFS Chemicals in 1928.[2] The company's first manufactured product was anhydrous magnesium perchlorate, marketed under trade names such as "Anhydrone" and "Dehydrite".[3] This marked a significant advancement in the availability of high-performance desiccants for scientific and industrial applications.

Comparative Efficacy: Magnesium Perchlorate vs. Phosphorus Pentoxide

The research conducted by Willard and Smith demonstrated that anhydrous magnesium perchlorate is as efficient a drying agent as phosphorus pentoxide, with several distinct advantages.[1] These include a significantly greater water absorption capacity, ease of handling (it does not become sticky or form channels), and the ability to be regenerated.[1][2] Furthermore, as a neutral salt, it is suitable for drying substances that are incompatible with acidic desiccants like concentrated sulfuric acid or phosphorus pentoxide.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from Willard and Smith's comparative experiments.

| Parameter | Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) | Phosphorus Pentoxide (P₄O₁₀) |

| Initial Weight of Desiccant | 9.06 g | Not specified in direct comparison |

| Weight of Water Absorbed | 5.23 g | Not specified in direct comparison |

| Water Absorption Capacity (% of own weight) | Nearly 60% | Significantly less than Mg(ClO₄)₂ |

| Residual Water Vapor in Dried Air | Unweighable | Unweighable |

| Volume of Air Dried | Over 210 liters | Not specified in direct comparison |

| Maximum Efficient Flow Rate | Up to 5 liters per hour | Not specified in direct comparison |

Key Experimental Protocols

The following are detailed methodologies derived from the seminal 1922 paper by Willard and Smith.

Preparation of Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O)

-

Reaction: Treat pure magnesium oxide with a slight excess of dilute perchloric acid.

-

Evaporation: Evaporate the resulting solution until crystallization begins at the surface and fumes of perchloric acid are evolved.

-

Crystallization and Separation: Allow the mixture to cool to room temperature. Add sufficient water to maintain a semifluid crystal mass. Separate the needle-like crystals via centrifugal drainage.

-

Purification: Redissolve the crystals, recrystallize, and centrifuge again to remove any remaining traces of perchloric acid.

-

Drying: Dry the purified hexahydrate crystals in a desiccator over anhydrous magnesium perchlorate at room temperature for four weeks to remove excess surface water.

Preparation of Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂)

-

Initial Heating: Place approximately 100 g of this compound in large porcelain crucibles.

-

Dehydration Apparatus: Support the crucibles on trays within a Pyrex tube (8 cm diameter, 90 cm long).

-

Controlled Heating: Electrically heat the tube to a temperature slightly above the melting point of the hexahydrate (around 170°C).

-

Dry Air Flow: Pass a continuous stream of air, pre-dried with phosphorus pentoxide, through the tube.

-

Final Dehydration: Gradually increase the temperature to 250°C to remove the final traces of water.

-

Product Handling: The resulting product is a dry, white powder. It should be removed from the crucibles while still hot and ground to the desired particle size. Samples should be taken while hot to ensure the absence of moisture.

Comparative Desiccant Efficiency Test

-

Apparatus Setup:

-

U-tubes: Prepare three 10 cm U-tubes. Fill the first with anhydrous magnesium perchlorate layered with cotton wool (9.06 g of desiccant). Fill the second and third (protective) tubes with phosphorus pentoxide.

-

Air Saturation: Use a potash bulb containing water to saturate the incoming air with moisture.

-

Flow Meter: Calibrate a flow meter to measure the rate of air passage.

-

Connections: Connect the components in the following sequence: air source -> flow meter -> potash bulb (saturator) -> magnesium perchlorate U-tube -> phosphorus pentoxide U-tube -> protective phosphorus pentoxide U-tube. Use cotton wool plugs between connections to prevent particle transfer.

-

-

Experimental Procedure:

-

Weighing: Accurately weigh the magnesium perchlorate and the first phosphorus pentoxide U-tubes. Use a counterpoise for all weighings and allow tubes to equilibrate in the balance case before measurement.

-

Air Flow: Pass moist air through the apparatus at a controlled rate (varied from 1.5 to 3.5 liters per hour).

-

Data Collection: Periodically reweigh the magnesium perchlorate and phosphorus pentoxide U-tubes to determine the amount of water absorbed. The experiment described was run continuously for over 8 hours with 14 weighings.

-

-

Observation: The efficiency of the desiccant is determined by the increase in weight of the desiccant tube and the absence of a weighable increase in the subsequent phosphorus pentoxide tube.

Visualizing the Discovery and Experimental Workflow

The following diagrams illustrate the key historical timeline and the experimental workflow for testing desiccant efficiency.

Caption: Key milestones in the history of magnesium perchlorate as a desiccant.

Caption: Workflow for comparing the efficiency of drying agents.

Safety Considerations

While an exceptional desiccant, magnesium perchlorate is a powerful oxidizing agent.[2] Care must be taken to avoid contact with organic materials, as this can create explosive mixtures. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment in a well-ventilated area.

References

Methodological & Application

Application Notes and Protocols for Magnesium Perchlorate Hexahydrate as a Drying Agent for Gases

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of magnesium perchlorate (B79767) hexahydrate as a high-efficiency drying agent for gases. It is intended for use in research, scientific, and pharmaceutical development laboratories.

Introduction

Magnesium perchlorate, available commercially in its anhydrous and hydrated forms, is a highly efficient desiccant used for drying gases.[1][2] Its strong affinity for water makes it one of the most effective drying agents available for laboratory use.[3] Anhydrous magnesium perchlorate is particularly valued for its high capacity for water absorption.[2] However, its powerful oxidizing nature necessitates strict adherence to safety protocols to prevent fire and explosion hazards.[4][5]

Properties and Performance

Magnesium perchlorate is a white, crystalline solid that readily absorbs water from the atmosphere.[6] It is highly soluble in water and ethanol.[1] The anhydrous form is a potent drying agent, capable of reducing the residual water content in a gas stream to very low levels.[3]

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance of magnesium perchlorate as a drying agent.

Table 1: Drying Efficiency of Anhydrous Magnesium Perchlorate

| Parameter | Value | Reference |

| Residual Water in Air | 0.002 mg/L | [3] |

| Residual Water in Gas | 0.2 µg/L | [7] |

Table 2: Comparative Drying Efficiency of Various Desiccants

| Drying Agent | Residual Water (µg/L of gas) | Reference |

| Anhydrous Magnesium Perchlorate | 0.2 | [7] |

| Barium Oxide | 2.8 | [7] |

| Alumina | 2.9 | [7] |

| Phosphorus Pentoxide | 3.6 | [7] |

| Molecular Sieve 5A | 3.9 | [7] |

Note: The efficiency of any drying agent is dependent on factors such as gas flow rate, temperature, and the initial moisture content of the gas.

Safety Precautions and Hazard Management

Magnesium perchlorate is a strong oxidizer and can cause fire or explosion, especially when in contact with combustible materials, organic substances, or reducing agents.[3][5] It is also a skin and eye irritant and may cause respiratory irritation.[5]

Key Safety Precautions:

-

Handling: Always handle magnesium perchlorate in a well-ventilated area, preferably within a fume hood.[8] Avoid creating dust.[5]

-